2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole

Pharmaceutical Intermediates Heterocyclic Building Blocks Medicinal Chemistry

Choose this specific BOC-protected thiadiazole for unparalleled synthetic orthogonality. Unlike its free amine (CAS 108-33-8), the acid-labile BOC group masks nucleophilicity to prevent side reactions, enabling sequential, chemoselective deprotection in the presence of base-sensitive or hydrogenation-labile motifs. It is the essential, scalable intermediate for generating diverse 2-amino-5-substituted-1,3,4-thiadiazole libraries and advancing lead candidates. Suppliers offer stringent batch-specific traceability (NMR, HPLC, GC), ensuring IND/IMPD-ready compliance from the first step.

Molecular Formula C8H13N3O2S
Molecular Weight 215.27
CAS No. 1692539-76-6
Cat. No. B2596693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole
CAS1692539-76-6
Molecular FormulaC8H13N3O2S
Molecular Weight215.27
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H13N3O2S/c1-5-10-11-6(14-5)9-7(12)13-8(2,3)4/h1-4H3,(H,9,11,12)
InChIKeyYKKXAVGKVIJBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole (CAS 1692539-76-6): A Protected Amino-Thiadiazole Intermediate for Pharmaceutical Synthesis


2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole, systematically named tert-butyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate, is a BOC-protected heterocyclic amine incorporating a 1,3,4-thiadiazole core . The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds . The compound serves primarily as a protected synthetic intermediate, where the tert-butoxycarbonyl (BOC) group temporarily masks the nucleophilic 2-amino functionality, enabling controlled multi-step syntheses without side reactions at the amine site .

Why 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole Cannot Be Simply Substituted with Unprotected Analogs or Alternative Protecting Groups


Direct substitution of 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole with its unprotected 2-amino analog (CAS 108-33-8) or with alternative protecting groups (e.g., Fmoc, Cbz) is not trivial. The unprotected amine exhibits a predicted pKa of 3.84±0.10 [1], conferring significant nucleophilicity that can lead to undesired side reactions in complex syntheses. Conversely, the BOC group imparts orthogonal stability: it is stable under basic and nucleophilic conditions but cleanly removable under specific acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), enabling chemoselective deprotection in the presence of other acid-sensitive or base-labile functionalities . This orthogonal reactivity profile differentiates BOC-protected intermediates from Cbz-protected (which requires hydrogenolysis) and Fmoc-protected (which requires basic conditions) analogs, making the BOC variant the preferred choice for synthetic routes involving acid-stable but base-sensitive or hydrogenation-incompatible motifs .

Quantitative Differentiators of 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole Against Closest Analogs


Commercial Availability and Purity Grade Benchmarking: 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole vs. Unprotected 2-Amino Analog

2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole is commercially available with documented purity specifications of 95-98% from multiple established vendors . In contrast, the unprotected 2-amino-5-methyl-1,3,4-thiadiazole (CAS 108-33-8) is typically offered at a standard purity of 97% without the additional quality documentation (NMR, HPLC, GC batch certificates) that accompanies the BOC-protected compound from suppliers such as Bidepharm [1].

Pharmaceutical Intermediates Heterocyclic Building Blocks Medicinal Chemistry

Predicted pKa Shift: Reduced Nucleophilicity of the BOC-Protected Amine Enables Orthogonal Reactivity

The BOC protecting group dramatically alters the electronic character of the amine nitrogen. The unprotected 2-amino-5-methyl-1,3,4-thiadiazole exhibits a predicted pKa of 3.84±0.10 [1], indicating significant nucleophilicity and potential for unwanted acylation or alkylation. In the BOC-protected derivative, the nitrogen is part of a carbamate linkage, rendering it non-nucleophilic and stable under basic, nucleophilic, and reductive conditions . While no experimental pKa is reported for the target compound, class-level inference from analogous BOC-protected amines indicates the carbamate nitrogen has a pKa >10, effectively suppressing nucleophilic reactivity until deprotection .

Synthetic Methodology Protecting Group Strategy Orthogonal Deprotection

Orthogonal Deprotection Selectivity: BOC vs. Cbz and Fmoc Protecting Groups in Multi-Step Syntheses

The BOC group on 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole is cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂ at room temperature, or HCl/dioxane at 0°C), leaving Cbz (removed by hydrogenolysis over Pd) and Fmoc (removed by base, e.g., piperidine) groups intact . This orthogonality is not a unique feature of this specific compound but is an inherent property of the BOC carbamate class. However, it directly informs procurement decisions: researchers designing routes that require simultaneous protection of multiple amines or compatibility with base-sensitive/hydrogenation-sensitive substrates should select the BOC-protected 2-amino-thiadiazole over Fmoc or Cbz analogs.

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Optimal Procurement and Application Scenarios for 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole


Multi-Step Medicinal Chemistry Synthesis Requiring Late-Stage Amine Deprotection

When a synthetic route demands functionalization of the thiadiazole ring (e.g., alkylation, arylation, or amide coupling at the 5-position) followed by introduction of a free 2-amino group for subsequent derivatization, 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole is the intermediate of choice. The BOC group masks the amine during the initial transformations , then is cleanly removed under mild acidic conditions to unveil the reactive amine for final-step coupling .

Parallel Library Synthesis Using Orthogonal Protecting Group Strategies

In combinatorial chemistry libraries where multiple amine-containing building blocks are employed, the orthogonal stability of the BOC group relative to Fmoc and Cbz allows for sequential, chemoselective deprotections. This compound can be incorporated into a resin-bound or solution-phase library without cross-reactivity, enabling the generation of diverse 2-amino-5-substituted-1,3,4-thiadiazole analogs in a single parallel workflow.

GLP/GMP Pharmaceutical Intermediate Sourcing with Verified Quality Documentation

For process chemistry teams advancing a lead candidate toward clinical development, procurement of 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole from suppliers offering batch-specific NMR, HPLC, and GC certificates (e.g., Bidepharm, MolCore) provides the analytical traceability required for IND/IMPD submissions. The documented purity of 96-98% exceeds typical commercial grades for research-only materials, reducing the need for in-house re-purification.

Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole-Derived Bioactive Conjugates

The 1,3,4-thiadiazole core is a validated pharmacophore in antimicrobial, anticancer, and anti-inflammatory agents . This BOC-protected precursor enables the construction of advanced intermediates—such as substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones—that exhibit potent cytotoxic activity . Procurement of the protected amine ensures the synthetic route is robust and scalable before deprotection and final biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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